Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16246773
InChI: InChI=1S/C20H28N2O6/c1-12(23)21-14-10-22(19(25)28-20(2,3)4)15-11-26-18(27-17(15)16(14)24)13-8-6-5-7-9-13/h5-9,14-18,24H,10-11H2,1-4H3,(H,21,23)
SMILES:
Molecular Formula: C20H28N2O6
Molecular Weight: 392.4 g/mol

Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

CAS No.:

Cat. No.: VC16246773

Molecular Formula: C20H28N2O6

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate -

Specification

Molecular Formula C20H28N2O6
Molecular Weight 392.4 g/mol
IUPAC Name tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Standard InChI InChI=1S/C20H28N2O6/c1-12(23)21-14-10-22(19(25)28-20(2,3)4)15-11-26-18(27-17(15)16(14)24)13-8-6-5-7-9-13/h5-9,14-18,24H,10-11H2,1-4H3,(H,21,23)
Standard InChI Key FXVJOFLORWKFHJ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1CN(C2COC(OC2C1O)C3=CC=CC=C3)C(=O)OC(C)(C)C

Introduction

Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro- dioxino[5,4-b]pyridine-5-carboxylate is a complex organic compound that has garnered attention in the field of pharmaceutical chemistry. It is classified as a pharmaceutical intermediate, indicating its role in the synthesis of more complex drugs or active pharmaceutical ingredients (APIs). This compound's structure and properties make it an interesting subject for research in medicinal chemistry.

Synthesis and Applications

The synthesis of Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro- dioxino[5,4-b]pyridine-5-carboxylate typically involves multi-step reactions that require careful control of reaction conditions to achieve the desired stereochemistry. This compound is used as an intermediate in the production of pharmaceuticals, where its functional groups can be modified or extended to form more complex molecules with specific biological activities.

Synthesis Steps:

  • Initial Ring Formation: The synthesis often begins with the formation of the dioxino[5,4-b]pyridine ring system.

  • Introduction of Functional Groups: Subsequent steps involve the introduction of the acetamido, hydroxy, and phenyl groups.

  • Protection and Deprotection: Tert-butyl protection is used to safeguard the carboxyl group during synthesis, which is later deprotected to yield the final product.

Biological Activity Considerations:

  • Hydrogen Bonding: The acetamido and hydroxy groups can engage in hydrogen bonding with enzymes or receptors.

  • Stereochemistry: The specific stereochemistry of the compound may affect its binding affinity and efficacy.

Synthesis Overview

StepDescription
1Initial ring formation
2Introduction of functional groups
3Protection and deprotection

Potential Biological Activities

ActivityPotential Mechanism
AntimicrobialInterference with microbial enzymes
Anti-inflammatoryModulation of inflammatory pathways

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